An In-depth Technical Guide to Acid-PEG4-mono-methyl ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Acid-PEG4-mono-methyl ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG4-mono-methyl ester is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has emerged as a critical tool in modern bioconjugation and drug development.[1] This heterobifunctional linker possesses a terminal carboxylic acid and a methyl ester-protected carboxylic acid, separated by a four-unit polyethylene glycol (PEG4) spacer.[2] The strategic design of this molecule offers researchers precise control over conjugation strategies, enabling the sequential or orthogonal modification of biomolecules.[2]
The hydrophilic PEG4 chain enhances the solubility and reduces the immunogenicity of the resulting conjugates, while the two distinct terminal functionalities allow for a wide range of applications, from peptide and protein modification to the synthesis of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Acid-PEG4-mono-methyl ester, with a focus on its role in advancing therapeutic research.
Chemical and Physical Properties
Acid-PEG4-mono-methyl ester is a well-defined compound with consistent purity, ensuring reproducibility in experimental settings. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2028284-75-3 | [5] |
| Molecular Formula | C13H24O8 | [5] |
| Molecular Weight | 308.33 g/mol | [5] |
| IUPAC Name | 3-oxo-2,6,9,12,15-pentaoxaoctadecan-18-oic acid | [5] |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | - |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. | - |
| Storage Conditions | Store at -20°C for long-term stability. Keep desiccated. | [3] |
Experimental Protocols
The utility of Acid-PEG4-mono-methyl ester lies in its ability to participate in controlled conjugation reactions. The following sections detail the most common experimental protocols involving this linker.
Activation of the Carboxylic Acid via EDC/NHS Chemistry
A frequent application of Acid-PEG4-mono-methyl ester involves the activation of its terminal carboxylic acid to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
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Acid-PEG4-mono-methyl ester
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EDC hydrochloride
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NHS or Sulfo-NHS
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Amine-containing molecule (e.g., protein, peptide)
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Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, or MES buffer pH 4.7-6.0 for the activation step)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
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Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
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Reagent Preparation:
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Equilibrate Acid-PEG4-mono-methyl ester, EDC, and NHS/Sulfo-NHS to room temperature before use to prevent moisture condensation.
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Prepare a stock solution of Acid-PEG4-mono-methyl ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).
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Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in an appropriate buffer or anhydrous solvent immediately before use.
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Prepare the amine-containing molecule in the desired reaction buffer.
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Activation of Acid-PEG4-mono-methyl ester:
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In a reaction vial, dissolve Acid-PEG4-mono-methyl ester in the chosen solvent.
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Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS over the linker.
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Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. For aqueous reactions, this step is often performed in MES buffer at a pH of 4.7-6.0 to optimize the formation of the NHS ester.
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Conjugation to the Amine-Containing Molecule:
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Add the freshly activated Acid-PEG4-NHS-mono-methyl ester solution to the solution containing the amine-containing molecule. A 5-20 fold molar excess of the activated linker to the target molecule is a common starting point, though this should be optimized for each specific application.
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If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-8.0 to facilitate efficient amine coupling.
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Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
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Quenching the Reaction:
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Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.
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Incubate for 15-30 minutes at room temperature.
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Purification of the Conjugate:
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Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
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Experimental Workflow for EDC/NHS Coupling:
